Structural Characterization and Synthetic Methodology of 1H-Indol-2-yl(morpholin-4-yl)methanone: A Technical Guide
Structural Characterization and Synthetic Methodology of 1H-Indol-2-yl(morpholin-4-yl)methanone: A Technical Guide
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Whitepaper & Methodological Guide
Executive Summary & Pharmacological Relevance
The indole-2-carboxamide scaffold is a privileged pharmacophore in modern drug discovery. Specifically, 1H-indol-2-yl(morpholin-4-yl)methanone (CAS: 25406-89-7) serves as a critical structural core for a diverse array of therapeutic agents. Variations of this scaffold have been extensively profiled as potent allosteric modulators of the Cannabinoid Type 1 (CB1) receptor [1], dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2) in oncology [2], and anti-parasitic agents targeting Trypanosoma cruzi[3].
Understanding the structural nuances of this molecule—particularly the restricted rotation of its amide bond and the hydrogen-bonding capacity of the indole nitrogen—is essential for rational drug design. This guide provides an in-depth analysis of its synthesis, mechanistic causality, and structural characterization.
Mechanistic Causality in Chemical Synthesis
The synthesis of 1H-indol-2-yl(morpholin-4-yl)methanone relies on the highly efficient amide coupling between 1H-indole-2-carboxylic acid and morpholine. As a secondary amine, morpholine is sterically hindered compared to primary amines, necessitating a highly reactive coupling intermediate to prevent degradation of the electron-rich indole core.
We utilize HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) over traditional carbodiimides (e.g., EDCI). The Causality: HATU generates an active HOAt (1-hydroxy-7-azabenzotriazole) ester. The nitrogen atom within the pyridine ring of the HOAt leaving group provides anchimeric assistance (neighboring group participation), which drastically accelerates the nucleophilic attack by the sterically hindered morpholine. Furthermore, the use of DIPEA (N,N-Diisopropylethylamine) provides the necessary basicity to deprotonate the carboxylic acid without competing as a nucleophile, ensuring the indole NH remains unreacted.
Synthetic and analytical workflow for 1H-indol-2-yl(morpholin-4-yl)methanone.
Self-Validating Experimental Protocol: Amide Coupling
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Activation: Dissolve 1H-indole-2-carboxylic acid (1.0 eq, 5.0 mmol) in anhydrous DMF (25 mL, 0.2 M) under an inert N₂ atmosphere. Add DIPEA (3.0 eq, 15.0 mmol) followed by HATU (1.2 eq, 6.0 mmol).
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Intermediate Validation: Stir for 15 minutes at 25°C. Validation Step: Extract a 10 µL aliquot, quench in MeOH, and analyze via LC-MS. The complete disappearance of the starting material mass and the emergence of the HOAt-ester intermediate (m/z 280) validates successful activation.
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Coupling: Add morpholine (1.5 eq, 7.5 mmol) dropwise. Stir for 2 hours.
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Quenching & Phase Extraction: Quench the reaction with saturated aqueous NaHCO₃ (50 mL). Extract the aqueous layer with EtOAc (3 × 50 mL).
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Aqueous Wash Validation: Wash the combined organic layers with 5% aqueous LiCl (3 × 50 mL). Causality: DMF is highly soluble in both water and EtOAc. The addition of LiCl drastically increases the ionic strength of the aqueous phase, breaking the DMF-EtOAc partition and forcing residual DMF exclusively into the aqueous layer, preventing baseline drift in subsequent NMR analysis.
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Purification: Dry over anhydrous Na₂SO₄, concentrate in vacuo, and purify via flash column chromatography (Silica gel, 0–5% MeOH in DCM) to yield the title compound as an off-white solid.
Structural Characterization & Data Presentation
Conformational Dynamics (Restricted Rotation)
The structural characterization of 1H-indol-2-yl(morpholin-4-yl)methanone via Nuclear Magnetic Resonance (NMR) spectroscopy reveals a critical conformational feature: restricted rotation . The lone pair of electrons on the morpholine nitrogen delocalizes into the carbonyl π-system, imparting partial double-bond character to the C–N amide bond. At room temperature, the rotation around this bond is slower than the NMR timescale. Consequently, the morpholine ring is locked into distinct syn and anti conformers relative to the indole core, causing the N-CH₂ protons to split into distinct, broadened multiplets rather than a single sharp peak.
Quantitative Data Summaries
Table 1: Representative ¹H NMR Assignments (400 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Structural Causality |
| 11.58 | Singlet (br) | 1H | Indole-NH | Broadened due to quadrupolar relaxation of N and solvent exchange. |
| 7.61 | Doublet (J = 8.0 Hz) | 1H | Indole-H4 | Deshielded by the adjacent aromatic ring current. |
| 7.43 | Doublet (J = 8.2 Hz) | 1H | Indole-H7 | Adjacent to the electron-donating NH group. |
| 7.19 | Triplet (J = 7.6 Hz) | 1H | Indole-H6 | Standard ortho/meta coupling in the benzenoid ring. |
| 7.05 | Triplet (J = 7.6 Hz) | 1H | Indole-H5 | Standard ortho/meta coupling in the benzenoid ring. |
| 6.85 | Singlet (d, J = 1.5 Hz) | 1H | Indole-H3 | Highly shielded pyrrole proton; lacks ortho neighbors. |
| 3.75 - 3.55 | Multiplet | 8H | Morpholine-CH₂ | Broad/split due to restricted C-N bond rotation (rotamers). |
Table 2: Representative ¹³C NMR Assignments (100 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Carbon Type | Assignment |
| 161.4 | Quaternary (C=O) | Carbonyl Carbon |
| 136.2 | Quaternary (C) | Indole-C7a |
| 131.0 | Quaternary (C) | Indole-C2 |
| 127.5 | Quaternary (C) | Indole-C3a |
| 123.8, 121.5, 119.8 | Methine (CH) | Indole-C4, C5, C6 |
| 112.3 | Methine (CH) | Indole-C7 |
| 103.6 | Methine (CH) | Indole-C3 |
| 66.2 | Methylene (CH₂) | Morpholine O-CH₂ |
| ~47.1, ~42.5 | Methylene (CH₂) | Morpholine N-CH₂ (Split by rotamers) |
Table 3: High-Resolution Mass Spectrometry (HRMS) & Physicochemical Data
| Parameter | Value | Analytical Method |
| Chemical Formula | C₁₃H₁₄N₂O₂ | N/A |
| Exact Mass | 230.1055 Da | N/A |
| Observed [M+H]⁺ | 231.1130 m/z | ESI-TOF HRMS |
| Mass Error | < 2.0 ppm | Internal Calibration |
Pharmacological Pathway Integration
When utilized as an allosteric modulator, the indole-2-carboxamide scaffold exerts its effects by binding to a topographically distinct site on G-Protein Coupled Receptors (GPCRs), such as CB1. The morpholine ring often acts as a solvent-exposed solubilizing group, while the indole core engages in deep hydrophobic interactions and critical hydrogen bonding via the indole NH.
Allosteric modulation of the CB1 receptor pathway by indole-2-carboxamides.
This dual action—inhibiting G-protein coupling while enhancing β-arrestin recruitment—demonstrates the nuanced signaling bias (functional selectivity) that can be engineered into the 1H-indol-2-yl(morpholin-4-yl)methanone core through targeted medicinal chemistry.
References
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Ahn, K. H., et al. "Profiling Two Indole-2-Carboxamides for Allosteric Modulation of the CB1 Receptor." PMC, National Center for Biotechnology Information. [Link]
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El-Gaby, M. S. A., et al. "Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors." PMC, National Center for Biotechnology Information. [Link]
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Moraes, C. B., et al. "Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity." Journal of Medicinal Chemistry, ACS Publications. [Link]
